2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

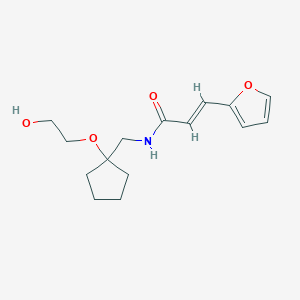

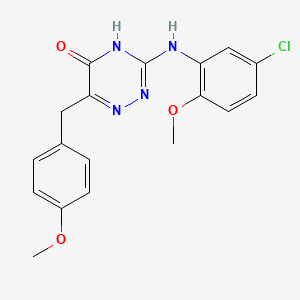

The compound “2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups, including a triazole ring and a pyrrolidine ring . Triazoles are a class of five-membered heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . They are known for their broad range of chemical and biological properties . Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are part of many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the pyrrolidine ring. One common method for synthesizing triazoles is the [3+2] cycloaddition, also known as the Huisgen cycloaddition . The synthesis of pyrrolidines can be achieved through several methods, including the cyclization of amino acids or the reduction of pyrrolidinones .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring and a pyrrolidine ring. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and reductions . Pyrrolidines can also undergo a variety of reactions, including oxidations and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents attached to the triazole and pyrrolidine rings. In general, triazoles are known to be stable and resistant to metabolic degradation . Pyrrolidines are generally stable but can be oxidized under certain conditions .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing the 1H-1,2,3-triazol-1-yl moiety have been shown to exhibit significant antimicrobial properties . This includes activity against bacteria, fungi, and other pathogenic microorganisms. The presence of the triazole ring can enhance the compound’s ability to interact with microbial enzymes or structural components, leading to the inhibition of microbial growth or the death of the microorganisms .

Anticancer Agents

The triazole ring is a common feature in many anticancer drugs. It can be used to design small molecules that target specific proteins involved in cancer cell proliferation. For instance, triazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines, making them potential candidates for anticancer therapy .

Organic Electronics

The pyrrolidin-1-yl group attached to the triazole ring can be utilized in the field of organic electronics. Such compounds can serve as n-type dopants for semiconductors like C60 fullerene, which are used in organic thin-film transistors (OTFTs). This application is crucial for the development of flexible and lightweight electronic devices .

Supramolecular Chemistry

Due to the strong dipole moment and hydrogen bonding ability of the triazole ring, compounds like 2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one can be used in supramolecular chemistry. They can form complex structures with other molecules, which is useful in creating novel materials with specific properties .

Drug Discovery

The structural versatility of the triazole ring allows for the creation of a wide range of derivatives with varied biological activities. This makes it a valuable scaffold in drug discovery, where it can be used to develop new therapeutic agents for a variety of diseases .

Chemical Biology

In chemical biology, triazole-containing compounds can be used as bioconjugation agents. They can link biomolecules together or attach them to surfaces, which is useful in studying biological processes and developing diagnostic tools .

Mécanisme D'action

Orientations Futures

The future directions for research on this compound could include exploring its potential uses in medicinal chemistry, given the known biological activities of many triazole and pyrrolidine derivatives . Additionally, further studies could be conducted to better understand its physical and chemical properties.

Propriétés

IUPAC Name |

2,2-dimethyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-17(2,3)16(22)20-10-9-14(11-20)21-12-15(18-19-21)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCAEYWRSBMZMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B2977671.png)

![1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2977672.png)

![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977677.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2977683.png)

![N-(benzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2977685.png)

![Methyl (E)-4-[3-(benzenesulfonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2977687.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2977688.png)